Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is particularly notable for its role in the synthesis of eumelanin, the black to brown pigment in humans . Its structure includes an indole core with hydroxyl groups at positions 5 and 6, and an ethyl ester group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-dihydroxy-1H-indole-2-carboxylate typically involves the elaboration of commercially available 5,6-dimethoxy-2-carboxylate ethyl ester. The process includes demethylation to introduce hydroxyl groups at positions 5 and 6 . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of starting materials, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in melanin biosynthesis and its potential antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its structural similarity to melanin.
Mechanism of Action
The mechanism of action of ethyl 5,6-dihydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways:
Melanin Biosynthesis: Acts as a precursor in the synthesis of eumelanin, interacting with enzymes like tyrosinase.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.
Enzyme Inhibition: Potential to inhibit enzymes involved in cancer cell proliferation and microbial growth.
Comparison with Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A direct precursor in melanin biosynthesis.
5,6-Dimethoxyindole-2-carboxylate: A methylated derivative used in synthetic routes.
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
Uniqueness: Ethyl 5,6-dihydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester group enhances its solubility and stability compared to its acid counterpart .
Properties
CAS No. |
113370-04-0 |
---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 5,6-dihydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(15)8-3-6-4-9(13)10(14)5-7(6)12-8/h3-5,12-14H,2H2,1H3 |
InChI Key |
LOEPZYUWYZWRJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)O)O |
Origin of Product |
United States |
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